molecular formula C10H7ClN2O2 B1352895 1-(2-chloro-4-nitrophenyl)-1H-pyrrole CAS No. 106981-58-2

1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Cat. No. B1352895
M. Wt: 222.63 g/mol
InChI Key: OVRSDSHINPCDDM-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound has a similar structure to 2-chloro-4-nitrophenol1, which is used as a building block for dyes, plastics, and explosives2.



Synthesis Analysis

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is not explicitly mentioned in the available resources. However, related compounds such as 2-chloro-4-nitrophenyl isothiocyanate are used in organic synthesis3.



Molecular Structure Analysis

The molecular structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is not directly available. However, the compound likely contains a pyrrole ring attached to a 2-chloro-4-nitrophenyl group4.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not detailed in the available resources. However, related compounds such as 2-chloro-4-nitrophenol have been studied for their reactivity5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not directly available. However, related compounds such as 2-chloro-4-nitrophenol exist as a solid particle, which is not soluble in water or volatile7.


Scientific Research Applications

Electrochromic Devices

1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its derivatives have been used in the development of electrochromic devices. A study synthesized isomers containing this compound, which were polymerized to produce soluble polymers suitable for electrochromic applications. The polymers displayed significant switching ability, making them suitable materials for electrochromic devices (Variş et al., 2006).

Nonlinear Optical Materials

This compound has also been involved in the synthesis of organic nonlinear optical materials. New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole were synthesized, exhibiting large macroscopic nonlinearity. Such materials are crucial for applications in photonics and optoelectronics (Kwon et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been synthesized for potential therapeutic applications. For instance, the compound was used in the synthesis of 1-phenyl-1H-pyrrole derivatives with potential medicinal properties (Pifferi et al., 2001).

Anion Sensors

This compound has been used in creating anion sensors. For example, a calix[4]pyrrole–4-nitrophenolate-based sensor was developed for detecting halide anions. The sensor's ability to change color upon anion binding makes it a useful tool in chemical sensing applications (Gale et al., 1999).

Chemical Reactivity Studies

Derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been involved in studies exploring chemical reactivity. These studies provide insights into the molecule's stability and reactive properties, which are valuable for various chemical applications (Singh et al., 2015).

Future Directions

The future directions of research on 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not directly available. However, the degradation mechanism of related compounds such as 2-chloro-4-nitrophenyl alpha-maltotrioside by human salivary alpha-amylase has been investigated9, suggesting potential avenues for future research.


Please note that the information provided is based on the closest related compounds due to the limited availability of data on 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. For more accurate information, further research and experimental data would be required.


properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRSDSHINPCDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Synthesis routes and methods

Procedure details

A stirred mixture of 20.0 g (0.12 mole) of 2-chloro-4-nitroaniline and 17.9 g (0.14 mole) of 2,5-dimethoxytetrahydrofuran in 30 ml of glacial acetic acid was heated at reflux for three hours. The mixture was cooled to room temperature, diluted with water, and extracted with diethyl ether. The extract was washed with a saturated aqueous potassium carbonate solution then dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure to leave a solid. The solid was purified by recrystallization from methylcyclohexane to yield 22.5 g of 1-(2-chloro-4-nitrophenyl)pyrrole (mp 54°-55° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Giri, E Laxminarayana… - Indian Journal …, 2013 - CONNECT JOURNALS D-189 …
Number of citations: 1

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